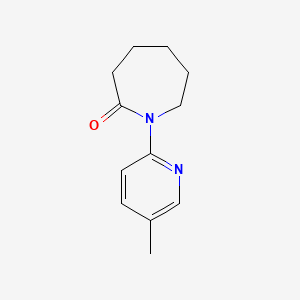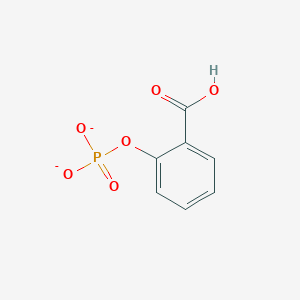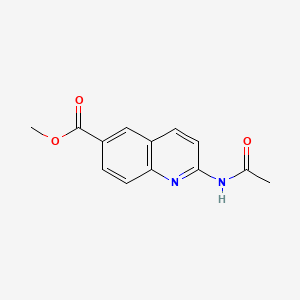
1-(5-Methylpyridin-2-yl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylpyridin-2-yl)azepan-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an azepan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-2-yl)azepan-2-one typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with an appropriate amine under specific conditions. The reaction may be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents such as dichloromethane, ethyl acetate, and n-hexane are commonly used in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methylpyridin-2-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepan-2-one moiety to an azepane ring.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of azepane derivatives.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylpyridin-2-yl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(5-Methylpyridin-2-yl)azepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Methylpyridin-2-yl)azepane: Lacks the carbonyl group present in 1-(5-Methylpyridin-2-yl)azepan-2-one.
5-Methyl-2-pyridinecarboxylic acid: Precursor in the synthesis of this compound.
1-(5-Methylpyridin-2-yl)piperidin-2-one: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and an azepan-2-one moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-(5-methylpyridin-2-yl)azepan-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10-6-7-11(13-9-10)14-8-4-2-3-5-12(14)15/h6-7,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
OCRRAOPLMXQNRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)N2CCCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14122022.png)
![7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14122031.png)

![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122041.png)
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14122042.png)
![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122057.png)
![9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione](/img/structure/B14122059.png)
![Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14122067.png)

![Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-](/img/structure/B14122086.png)

